Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate

Description

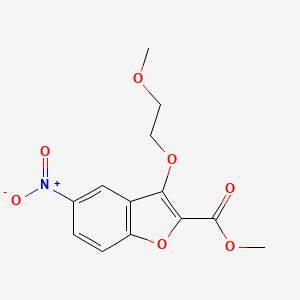

Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate is a nitro-substituted benzofuran derivative characterized by a methoxyethoxy group at position 3 and a nitro group at position 5 of the benzofuran core. The ester functionality (methyl group) at position 2 contributes to its lipophilicity, while the 2-methoxyethoxy side chain enhances solubility in polar solvents. This compound is structurally related to intermediates in pharmaceutical synthesis, as evidenced by its analogs listed in drug impurity catalogs (e.g., Ethyl 5-nitrobenzofuran-2-carboxylate, CAS 69604-00-8) .

Properties

Molecular Formula |

C13H13NO7 |

|---|---|

Molecular Weight |

295.24 g/mol |

IUPAC Name |

methyl 3-(2-methoxyethoxy)-5-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H13NO7/c1-18-5-6-20-11-9-7-8(14(16)17)3-4-10(9)21-12(11)13(15)19-2/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NEECLEHLGLBSFX-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by esterification. The nitration process involves the introduction of a nitro group into the benzofuran ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Formation of 3-(2-methoxyethoxy)-5-aminobenzofuran-2-carboxylate.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Hydrolysis: Formation of 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique chemical structure.

Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxylate Esters

The benzofuran scaffold is a common motif in bioactive compounds. Key analogs include:

Analysis :

- Nitro Group Reactivity : The nitro group at position 5 (shared with Ethyl 5-nitrobenzofuran-2-carboxylate ) may confer herbicidal or antibiotic activity, as seen in lactofen (a nitrobenzoate herbicide) .

- 3-Substituent Effects: The 2-methoxyethoxy group enhances hydrophilicity relative to halogenated or non-polar substituents (e.g., chlorobenzyl in ), impacting solubility and membrane permeability.

Nitro-Substituted Aromatic Compounds

Nitro groups are critical in agrochemicals. For example:

- Lactofen (Ethyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate): A herbicide with a nitrobenzoate core and phenoxy side chain .

- Sintofen (1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid): Features a methoxyethoxy group but on a cinnoline core .

Comparison :

- The target compound’s benzofuran core may offer greater metabolic stability compared to cinnoline-based sintofen .

- Unlike lactofen, which has a phenoxy group for target specificity, the methoxyethoxy substituent in the target compound may reduce phytotoxicity while retaining reactivity .

Ether-Functionalized Derivatives

Compounds with methoxyethoxy side chains, such as 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane (used in polyurethane synthesis ), highlight the role of ether linkages in modulating material properties.

Key Insight :

- The 2-methoxyethoxy group in the target compound likely improves compatibility with polar solvents or polymer matrices, analogous to its use in functional polyurethanes .

Biological Activity

Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant research findings.

- Chemical Formula : C13H13NO5

- Molecular Weight : 295.24 g/mol

- CAS Number : 1708401-54-0

- Purity : Minimum 95% .

The biological activity of this compound is primarily linked to its interaction with tubulin, a protein essential for cell division. Compounds that bind to the colchicine site on tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell proliferation by 50%) observed in studies:

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| Breast Carcinoma (MDA-MB-231) | 0.08 | Colchicine | 0.07 |

| Lymphoblastic Leukemia (CEM) | 0.19 | CA-4P | 0.05 |

| Cervical Carcinoma (HeLa) | 0.15 | - | - |

| Endothelial Cells (HMEC-1) | 0.12 | - | - |

These findings suggest that this compound is comparable to established reference compounds in terms of potency against tumor cells .

Case Studies and Research Findings

- Study on Cell Cycle Arrest :

- Induction of Apoptosis :

- Inhibition of Endothelial Cell Migration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.